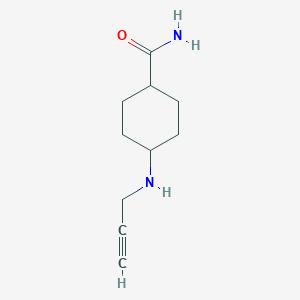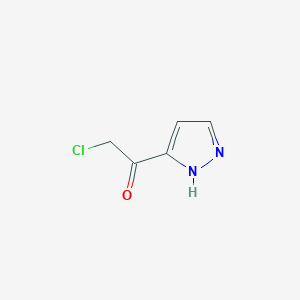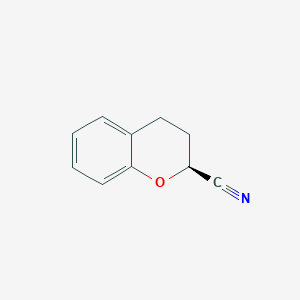
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by a cyclohexane ring substituted with a prop-2-yn-1-ylamino group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with prop-2-yn-1-ylamine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as tetrahydrofuran (THF) at a controlled temperature . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Des Réactions Chimiques
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where the prop-2-yn-1-ylamino group is replaced by other functional groups. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and bromine (Br2) for bromination. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
4-(Prop-2-yn-1-ylamino)cyclohexane-1-carboxamide can be compared with other similar compounds such as N1-(1H-indol-4-yl)cyclohexane-1-carboxamide . While both compounds share a cyclohexane ring and a carboxamide group, their substituents differ, leading to unique chemical properties and applications. The presence of the prop-2-yn-1-ylamino group in this compound makes it distinct and suitable for specific research purposes.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
4-(prop-2-ynylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-2-7-12-9-5-3-8(4-6-9)10(11)13/h1,8-9,12H,3-7H2,(H2,11,13) |
Clé InChI |
ZKSAIGYOOLLADS-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1CCC(CC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)

![5-Hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B11764926.png)
![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![7-bromo-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11764934.png)

![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)

![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)




![Methyl 1,7-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B11765000.png)
